REACTION_CXSMILES
|
[CH:1]1([N:4]([S:11]([CH2:14][CH2:15][CH3:16])(=[O:13])=[O:12])[CH2:5][CH2:6][O:7]C(=O)C)[CH2:3][CH2:2]1.[OH-].[K+]>CO>[CH:1]1([N:4]([CH2:5][CH2:6][OH:7])[S:11]([CH2:14][CH2:15][CH3:16])(=[O:13])=[O:12])[CH2:3][CH2:2]1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated the residue
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with water and 1 M KOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N(S(=O)(=O)CCC)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |